molecular formula C9H10N2OS B8799232 6-Methoxy-5-methylbenzo[d]thiazol-2-amine

6-Methoxy-5-methylbenzo[d]thiazol-2-amine

Cat. No.: B8799232
M. Wt: 194.26 g/mol
InChI Key: LVCDPPSDHDLHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-5-methylbenzo[d]thiazol-2-amine is a heterocyclic compound with the molecular formula C9H10N2OS. It is characterized by a benzothiazole ring substituted with methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methylbenzo[d]thiazol-2-amine typically involves the reaction of 2-amino-6-methoxybenzothiazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-5-methylbenzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methyl groups on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

6-methoxy-5-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2OS/c1-5-3-6-8(4-7(5)12-2)13-9(10)11-6/h3-4H,1-2H3,(H2,10,11)

InChI Key

LVCDPPSDHDLHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)SC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-3-methylbenzenamine (1.05 g, 7.66 mmol) in acetic acid (30 ml) at 0° C. as added KSCN with heavy stirring. The reaction mixture was then stirred at room temperature for 45 min. The reaction was cooled to 0° C. and bromine was added dropwise. The reaction was stirred at room temperature overnight. The precipitate was collected, washed by acetic acid, dichloromethane, minimal water and dried under high vacuum to give the product as brown yellow solid. LCMS-ESI+: calc'd for C9H10N2OS: 195.0 (M+H+). Found: 195.1 (M+H+).
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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